7-tert-Butyl-1-methylpyrene
Overview
Description
7-tert-Butyl-1-methylpyrene is a chemical compound with the molecular formula C21H20 . It has a molecular weight of 272.38 and a density of 1.112±0.06 g/cm3 .
Synthesis Analysis
The synthesis of 7-tert-Butyl-1-methylpyrene involves a reaction with aluminium trichloride in dichloromethane for 2 hours at ambient temperature .Molecular Structure Analysis
The molecular structure of 7-tert-Butyl-1-methylpyrene consists of 21 carbon atoms and 20 hydrogen atoms .Chemical Reactions Analysis
7-tert-Butyl-1-methylpyrene can undergo various chemical reactions. For instance, it can undergo a single-step metal-free green oxidation to selectively form either the corresponding 4,5-dione or 4,5,9,10-tetraone . These are key building blocks used for organic optoelectronic applications.Physical And Chemical Properties Analysis
7-tert-Butyl-1-methylpyrene has a boiling point of 423.0±15.0 °C . Its exact mass is 272.156494 Da .Scientific Research Applications
Organic Chemistry
- Application : The pyrene nucleus, which includes “7-tert-Butyl-1-methylpyrene”, is a valuable component for materials, supramolecular and biological chemistry, due to its photophysical/electronic properties and extended rigid structure .
- Method of Application : The 2 and 7 positions of pyrene can react selectively if a very bulky electrophile is employed, e.g. tert-butyl chloride . In a recent development, it has been reported that the 2- and 2,7-borylated pyrenes may be prepared .
- Results : This method has allowed for the preparation of pyrenes with less usual substitution patterns, serving as building blocks for new molecular architectures .
Optoelectronics
- Application : “7-tert-Butyl-1-methylpyrene” can be oxidized into either the corresponding 4,5-dione or 4,5,9,10-tetraone, two key building blocks used for organic optoelectronic applications .
- Method of Application : An unprecedented single-step metal-free green oxidation of “7-tert-Butyl-1-methylpyrene” is performed using hypervalent iodine oxyacids .
- Results : This new method results in dramatic improvements in terms of yield, selectivity (dione vs. tetraone), ease of workup, cost, and toxicity .
In particular, ortho-quinones of pyrene such as pyrene-4,5-dione and pyrene-4,5,9,10-tetraone, and 2,7-disubstituted derivatives are useful building blocks for larger organic semiconductors as they enable the extension of the π-conjugated system via simple condensation reactions with ortho-diamines . This strategy enables the synthesis of imine-rich N-heteroacene chains known as pyrene-fused pyrazaacenes (PPAs), exceedingly stable compounds that exhibit a wide range tunable semiconducting properties .
In particular, ortho-quinones of pyrene such as pyrene-4,5-dione and pyrene-4,5,9,10-tetraone, and 2,7-disubstituted derivatives are useful building blocks for larger organic semiconductors as they enable the extension of the π-conjugated system via simple condensation reactions with ortho-diamines . This strategy enables the synthesis of imine-rich N-heteroacene chains known as pyrene-fused pyrazaacenes (PPAs), exceedingly stable compounds that exhibit a wide range tunable semiconducting properties .
Safety And Hazards
properties
IUPAC Name |
7-tert-butyl-1-methylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20/c1-13-5-6-14-7-8-15-11-17(21(2,3)4)12-16-9-10-18(13)20(14)19(15)16/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYRIGNUXGMIRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC(=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165889 | |
Record name | 7-tert-Butyl-1-methylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-tert-Butyl-1-methylpyrene | |
CAS RN |
155386-57-5 | |
Record name | 7-tert-Butyl-1-methylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155386575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-tert-Butyl-1-methylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.